molecular formula C13H17BrN2O3 B3822066 5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione

5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione

Cat. No.: B3822066
M. Wt: 329.19 g/mol
InChI Key: WPOXFGISYOWKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione is a complex organic compound with a pyrimidine core This compound is characterized by the presence of bromine, tert-butyl, and methyl groups, along with a 2-methylprop-2-enoyl substituent

Properties

IUPAC Name

5-bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-7(2)10(17)15-8(3)9(14)11(18)16(12(15)19)13(4,5)6/h1H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOXFGISYOWKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C(=O)C(=C)C)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The process may include:

    Bromination: Introduction of the bromine atom into the pyrimidine ring.

    Alkylation: Addition of tert-butyl and methyl groups.

    Acylation: Incorporation of the 2-methylprop-2-enoyl group.

Each step requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, and tert-butyl chloride or tert-butyl bromide for alkylation. The reactions are typically carried out under controlled temperatures and may require catalysts or solvents to enhance the reaction rates and yields .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques would be essential for monitoring and controlling the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The double bond in the 2-methylprop-2-enoyl group can participate in addition reactions.

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and may require solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The bromine and acyl groups may play a role in binding to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated pyrimidines and derivatives with tert-butyl and methyl groups. Examples include:

    5-Bromo-2,4-dioxopyrimidine: Lacks the tert-butyl and 2-methylprop-2-enoyl groups.

    3-tert-Butyl-6-methylpyrimidine-2,4-dione: Lacks the bromine and 2-methylprop-2-enoyl groups.

Uniqueness

The uniqueness of 5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione lies in its combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.